({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene
Description
({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene is a chlorinated aromatic ether with the molecular formula C₁₄H₁₉ClO. Its structure comprises a benzene ring connected via an oxymethyl group to a branched aliphatic chain containing a chloromethyl substituent and a terminal alkene (pent-4-en-1-yl group). However, its detailed physicochemical and biological properties remain understudied in the literature.
Properties
Molecular Formula |
C14H19ClO |
|---|---|
Molecular Weight |
238.75 g/mol |
IUPAC Name |
[3-(chloromethyl)-3-methylpent-4-enoxy]methylbenzene |
InChI |
InChI=1S/C14H19ClO/c1-3-14(2,12-15)9-10-16-11-13-7-5-4-6-8-13/h3-8H,1,9-12H2,2H3 |
InChI Key |
CGNBJHSNYKDTSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOCC1=CC=CC=C1)(CCl)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene typically involves the following steps:
Formation of the Chloromethyl Group: This can be achieved by reacting benzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions to form benzyl chloride.
Alkylation Reaction: The benzyl chloride is then reacted with 3-methylpent-4-en-1-ol in the presence of a base such as sodium hydride (NaH) to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkene group, using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, under mild to moderate conditions.
Reduction: LiAlH₄, typically in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base.
Major Products:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of the corresponding methyl derivative.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form novel compounds.
Biology:
- Potential applications in the development of bioactive molecules.
- Investigated for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals.
- Potential applications in materials science for the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of ({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The alkene group can participate in addition reactions, further modifying the compound’s activity.
Comparison with Similar Compounds
Brominated Analog: ({[3-(Bromomethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene
The brominated analog (CAS 1874027-73-2, C₁₄H₁₉BrO ) shares nearly identical structural features, except for the substitution of chlorine with bromine. Key differences include:
| Property | Chlorinated Compound | Brominated Analog |
|---|---|---|
| Molecular Weight | 238.75 g/mol | 283.20 g/mol |
| Electrophilicity | Moderate (Cl) | Higher (Br) |
| Reactivity in SN2 Reactions | Slower | Faster |
| Boiling Point* | Lower | Higher |
*Boiling points are inferred based on halogen mass trends.
The brominated version is typically more reactive in nucleophilic substitutions due to bromine’s lower electronegativity and larger atomic radius, facilitating bond polarization .
4-Benzyloxy-1-ethynyl-3-methoxy-benzene (CAS 144735-54-6)
This compound (C₁₆H₁₄O₂ ) shares a benzyloxy aromatic core but differs in substituents:
The ethynyl group in CAS 144735-54-6 enables click chemistry applications, whereas the target compound’s chloromethyl group may favor alkylation or cross-coupling reactions.
Triazolone Derivatives (e.g., 3-Methyl-4-(3-benzoxy-4-methoxybenzylidenamino)-triazolone)
While structurally distinct, computational studies on triazolone derivatives highlight methodologies applicable to the target compound:
- Computational Methods : The use of B3LYP/6-31G(d,p) and HF/6-311G(d,p) basis sets for analyzing Mulliken charges and frontier molecular orbitals could predict the chlorinated compound’s electronic properties .
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